6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
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Overview
Description
6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique bicyclic structure, which consists of a pyrazole ring fused to a pyridine ring. The presence of nitrogen atoms in the ring system makes it an interesting scaffold for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyrazolopyridine scaffold.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of cyclin-dependent kinases (CDKs) by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of target proteins and inhibiting cell proliferation . The compound may also interact with other enzymes and receptors, modulating various signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a triazole ring fused to the pyrazolopyridine scaffold, exhibiting distinct chemical properties.
Uniqueness
6-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid is unique due to its specific substitution pattern and the presence of an ethyl and methyl group, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H15N3O2 |
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Molecular Weight |
209.24 g/mol |
IUPAC Name |
6-ethyl-1-methyl-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2/c1-3-13-5-4-7-8(6-13)12(2)11-9(7)10(14)15/h3-6H2,1-2H3,(H,14,15) |
InChI Key |
PUTDZPIQVSUTMH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=C(C1)N(N=C2C(=O)O)C |
Origin of Product |
United States |
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